
2-Iodo-6-(pyridin-3-yl)-4-(trifluoromethyl)pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Iodo-6-(pyridin-3-yl)-4-(trifluoromethyl)pyrimidine is a heterocyclic compound that contains iodine, pyridine, and trifluoromethyl groups
Métodos De Preparación
The synthesis of 2-Iodo-6-(pyridin-3-yl)-4-(trifluoromethyl)pyrimidine typically involves the trifluoromethylation of aryl and heteroaryl iodides. One efficient method is the copper(II)-catalyzed nucleophilic trifluoromethylation using methyl fluorosulfonyldifluoroacetate (Chen’s reagent). This method involves the use of catalytic amounts of CuCl2 instead of CuI, which significantly improves the yield of the trifluoromethylated product .
Análisis De Reacciones Químicas
2-Iodo-6-(pyridin-3-yl)-4-(trifluoromethyl)pyrimidine undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups using appropriate reagents and conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, leading to the formation of different products.
Trifluoromethylation: The trifluoromethyl group can be introduced or modified using specific reagents and catalysts.
Common reagents used in these reactions include Chen’s reagent, CuCl2, and other catalytic systems. The major products formed depend on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
2-Iodo-6-(pyridin-3-yl)-4-(trifluoromethyl)pyrimidine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential as a drug candidate due to its unique chemical properties.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2-Iodo-6-(pyridin-3-yl)-4-(trifluoromethyl)pyrimidine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group plays a crucial role in enhancing the compound’s stability and reactivity. The iodine atom can participate in various substitution reactions, leading to the formation of different products. The pyridine ring contributes to the compound’s overall chemical properties and potential biological activities .
Comparación Con Compuestos Similares
2-Iodo-6-(pyridin-3-yl)-4-(trifluoromethyl)pyrimidine can be compared with other similar compounds, such as:
2-Iodo-4-(trifluoromethyl)pyridine: Lacks the pyrimidine ring, which may affect its chemical properties and applications.
6-(Pyridin-3-yl)-4-(trifluoromethyl)pyrimidine:
2-Iodo-6-(pyridin-3-yl)pyrimidine: Lacks the trifluoromethyl group, which may impact its stability and biological activities.
The presence of the trifluoromethyl group, iodine atom, and pyridine ring in this compound makes it unique and valuable for various scientific research applications .
Propiedades
Fórmula molecular |
C10H5F3IN3 |
|---|---|
Peso molecular |
351.07 g/mol |
Nombre IUPAC |
2-iodo-4-pyridin-3-yl-6-(trifluoromethyl)pyrimidine |
InChI |
InChI=1S/C10H5F3IN3/c11-10(12,13)8-4-7(16-9(14)17-8)6-2-1-3-15-5-6/h1-5H |
Clave InChI |
HGXJMQMEBGUZFB-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CN=C1)C2=CC(=NC(=N2)I)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


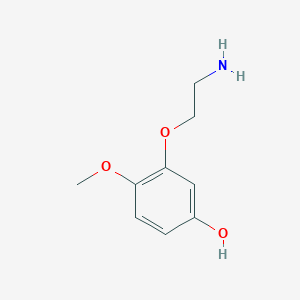
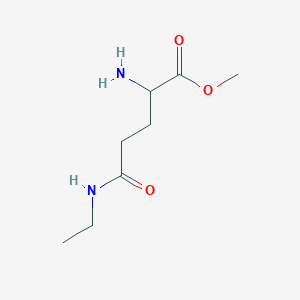
![[(E)-(pyridin-3-ylmethylidene)amino]urea](/img/structure/B13714891.png)
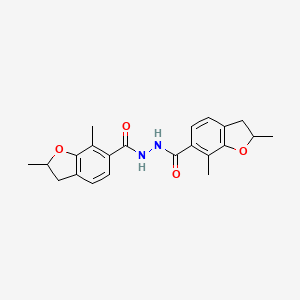
![2-[(tert-Butyldimethylsilyl)ethynyl]-4-methylpyrimidine-5-boronic Acid Pinacol Ester](/img/structure/B13714913.png)
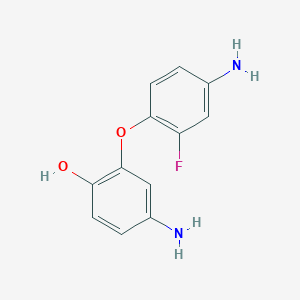
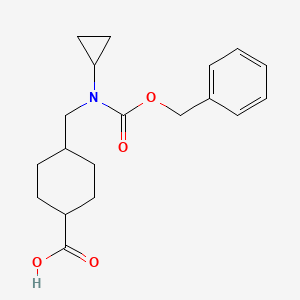
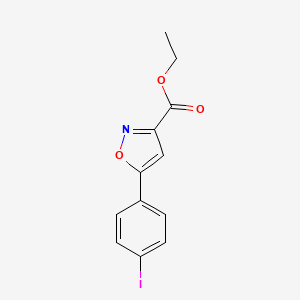
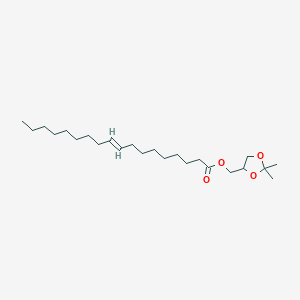
![3-[4-Methoxy-3-(piperidine-1-sulfonyl)-phenyl]-acrylic acid](/img/structure/B13714947.png)
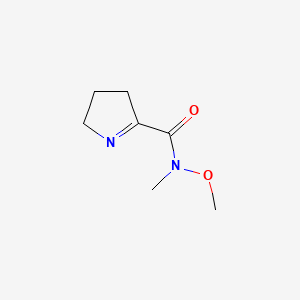
![2-[[2-[[4-[(Boc-amino)methyl]phenyl]amino]-5-chloro-4-pyrimidinyl]amino]-N-methylbenzenesulfonamide](/img/structure/B13714959.png)
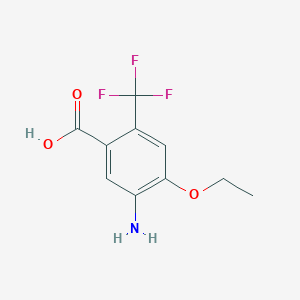
![O-[4-(Trifluoromethoxy)benzyl]hydroxylamine Hydrochloride](/img/structure/B13714974.png)
